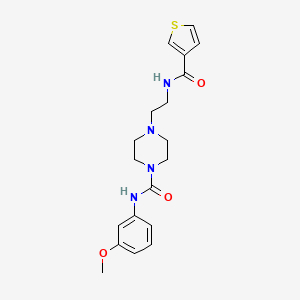![molecular formula C22H17BrF3NO2 B2658791 2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one CAS No. 1024400-40-5](/img/structure/B2658791.png)
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a bromophenyl group, a trifluoromethoxyphenyl group, and an indolone group. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroscopic techniques such as NMR and IR . The presence of the bromophenyl and trifluoromethoxyphenyl groups would likely be evident in the NMR spectrum .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the functional groups present. For example, the presence of the bromophenyl and trifluoromethoxyphenyl groups could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
The complex chemical structure of 2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one suggests its potential utility in advanced materials synthesis. For instance, in the development of "Willowlike" thermotropic dendrimers, similar bromophenyl compounds have been synthesized and characterized, demonstrating the importance of such structures in creating novel materials with specific physical properties (Percec et al., 1994). Similarly, synthetic applications utilizing aryl radical building blocks for cyclisation onto azoles have been explored, showing the versatility of bromophenyl compounds in constructing tri- and tetra-cyclic heterocycles, which are crucial in pharmaceutical research and development (Allin et al., 2005).
Antipathogenic Activity
Compounds containing bromophenyl moieties, such as thiourea derivatives, have been synthesized and shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Advanced Polymer Research
The study of arynes, including derivatives of bromophenyl, has led to innovative approaches in organic chemistry, such as the generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzenes. These compounds serve as intermediates in the synthesis of naphthalenes and naphthols, demonstrating the role of bromophenyl compounds in creating novel organic materials (Schlosser & Castagnetti, 2001).
Nanoparticle and Fluorescence Studies
Bromophenyl compounds have been used in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These applications demonstrate the critical role of bromophenyl derivatives in developing materials with specific optical properties, important for electronics and photonics (Fischer et al., 2013).
Antioxidant Activity
Studies on bromophenols from the red algae Vertebrata lanosa have demonstrated potent antioxidant activity, suggesting the potential of bromophenyl derivatives in developing natural antioxidant compounds. This research opens up new avenues for utilizing bromophenyl structures in health and nutrition applications (Olsen et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrF3NO2/c1-13-10-20-18(21(28)11-13)12-19(14-2-4-15(23)5-3-14)27(20)16-6-8-17(9-7-16)29-22(24,25)26/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZVGSJUREYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

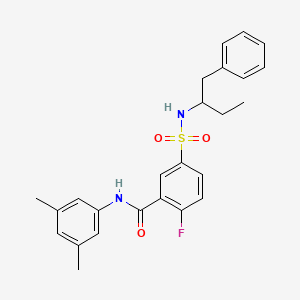

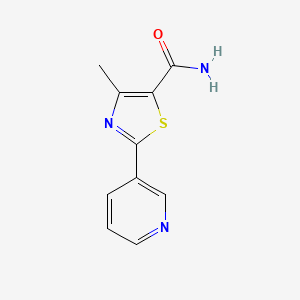
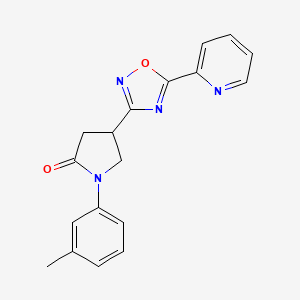
![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)

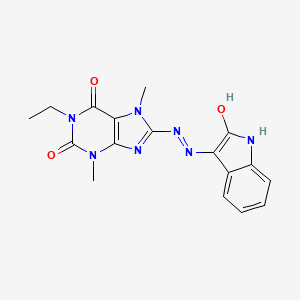
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2658720.png)
![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)
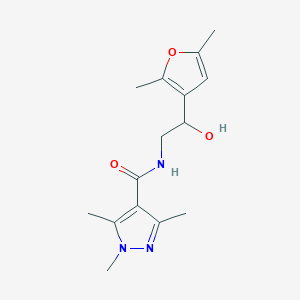

![N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2658726.png)
